6,6'-((1E,1'E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)
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Overview
Description
6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) typically involves the condensation reaction between a diamine and an aldehyde. One common method involves the reaction of (1R,3R)-cyclohexane-1,3-diamine with 2,4-di-tert-butylbenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or ethanol, and the mixture is heated to promote the formation of the Schiff base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for larger-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced Schiff bases.
Substitution: Formation of alkylated or acylated phenolic derivatives.
Scientific Research Applications
6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) involves its ability to form stable complexes with metal ions. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s phenolic groups can also engage in hydrogen bonding and other interactions with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-((1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2-tert-butyl-4-((trimethylsilyl)ethynyl)phenol)
- 6,6’-((1E,1’E)-((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)
Uniqueness
What sets 6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) apart is its unique cyclohexane-1,3-diylbis(azanylylidene) core, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C36H54N2O2 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[[(1R,3R)-3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-16-23(31(39)29(18-25)35(7,8)9)21-37-27-14-13-15-28(20-27)38-22-24-17-26(34(4,5)6)19-30(32(24)40)36(10,11)12/h16-19,21-22,27-28,39-40H,13-15,20H2,1-12H3/t27-,28-/m1/s1 |
InChI Key |
UDXKPURCRVBWRV-VSGBNLITSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCC[C@H](C2)N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCC(C2)N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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